Defined (S)-Configuration vs. (R)-Enantiomer: Absolute Stereochemistry as a Quantifiable Procurement Criterion
(2S)-2-(azidomethyl)-1,4-dioxane (CAS 1569298-19-6) possesses a defined (S)-absolute configuration at the C2 stereocenter, whereas (2R)-2-(azidomethyl)-1,4-dioxane (CAS 1628174-74-2) possesses the mirror-image (R)-configuration [1]. Both enantiomers share identical molecular weight (143 Da), molecular formula (C₅H₉N₃O₂), and heavy atom count (10), but are distinct chemical entities with opposite optical rotation and non-superimposable three-dimensional structures [2]. The (S)-enantiomer is commercially available from Enamine Ltd. at 95% purity with pricing at 100 mg ($336), 250 mg ($480), 500 mg ($758), and 1 g ($971) [3].
| Evidence Dimension | Absolute stereochemical configuration at C2 position |
|---|---|
| Target Compound Data | (S)-configuration (CAS 1569298-19-6); IUPAC: (2S)-2-(azidomethyl)-1,4-dioxane |
| Comparator Or Baseline | (R)-configuration (CAS 1628174-74-2); IUPAC: (2R)-2-(azidomethyl)-1,4-dioxane |
| Quantified Difference | Opposite absolute stereochemistry; distinct CAS registry numbers reflecting unique molecular entities |
| Conditions | Chiral 1,4-dioxane scaffold with azidomethyl substituent at C2 |
Why This Matters
For procurement in asymmetric synthesis, the specific (S)-enantiomer must be specified to ensure reproducible stereochemical outcomes; the (R)-enantiomer is not an interchangeable substitute.
- [1] ChemSpace. (n.d.). (2S)-2-(azidomethyl)-1,4-dioxane - CSSB00102952139. Retrieved from https://chem-space.com/CSSB00102952139-64295F View Source
- [2] PubChem-derived molecular data for C₅H₉N₃O₂ (MW 143.146). View Source
- [3] Enamine Ltd. pricing data via ChemSpace supplier listing for EN300-1697098. Retrieved from https://chem-space.com/CSSB00102952139-64295F View Source
